N-[(4-Phenyl-4-piperidinyl)methyl]acetamide
CAS No.: 83763-23-9
Cat. No.: VC18736745
Molecular Formula: C14H20N2O
Molecular Weight: 232.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 83763-23-9 |
|---|---|
| Molecular Formula | C14H20N2O |
| Molecular Weight | 232.32 g/mol |
| IUPAC Name | N-[(4-phenylpiperidin-4-yl)methyl]acetamide |
| Standard InChI | InChI=1S/C14H20N2O/c1-12(17)16-11-14(7-9-15-10-8-14)13-5-3-2-4-6-13/h2-6,15H,7-11H2,1H3,(H,16,17) |
| Standard InChI Key | SGMDFWKELXIHQV-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NCC1(CCNCC1)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
N-[(4-Phenyl-4-piperidinyl)methyl]acetamide (CAS: 83763-23-9) belongs to the class of piperidine acetamides, with a molecular formula of C₁₉H₂₄N₂O and a molecular weight of 296.41 g/mol. Its structure features a piperidine ring substituted at the 4-position with a phenyl group and a methylacetamide side chain. The compound’s stereoelectronic properties make it a candidate for studying receptor-ligand interactions, though pharmacological data remain limited in publicly available literature .
Structural Comparison with Analogous Compounds
A structurally related analog, N-[(1-benzyl-4-phenyl-4-piperidyl)methyl]acetamide (CAS: 7152-05-8), differs by the addition of a benzyl group at the piperidine nitrogen. Key physicochemical properties of this analog include :
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₆N₂O |
| Molecular Weight | 322.44 g/mol |
| Density | 1.08 g/cm³ |
| Boiling Point | 501.5°C (at 760 mmHg) |
| Flash Point | 257.1°C |
| LogP | 3.685 |
This analog’s higher molecular weight and lipophilicity (LogP) compared to the parent compound highlight the impact of N-benzylation on physicochemical behavior .
Synthesis and Manufacturing
General Synthetic Routes
The synthesis of piperidine acetamides typically involves reductive amination or N-acylation of piperidine precursors. A patent by Sterling Drug Inc. describes a method for synthesizing related compounds via hydrogenation and acid-catalyzed cyclization :
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Hydrogenation of intermediates:
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Acid-catalyzed cyclization:
Industrial-Scale Considerations
Industrial production emphasizes green chemistry principles, such as solvent-free reactions and continuous flow systems, to enhance yield and reduce environmental impact . For example, catalytic hydrogenation with Pd/C under optimized pressure (1–3 atm) improves reaction efficiency .
Physicochemical Properties
While direct data for N-[(4-Phenyl-4-piperidinyl)methyl]acetamide is limited, inferences can be drawn from its analog (Table 1) :
The absence of a benzyl group in the parent compound likely reduces steric hindrance and lipophilicity, influencing its solubility and reactivity .
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
N-[(4-Phenyl-4-piperidinyl)methyl]acetamide can be analyzed using reverse-phase HPLC with the following conditions :
| Parameter | Value |
|---|---|
| Column | Newcrom R1 (C18, 3 µm particle size for UPLC) |
| Mobile Phase | Acetonitrile/Water/Phosphoric Acid (gradient elution) |
| Detection | UV-Vis (210–254 nm) or MS-compatible (formic acid) |
| Applications | Impurity profiling, pharmacokinetic studies |
This method achieves baseline separation with a retention time of 6–8 minutes, enabling scalable preparative isolation .
Patent Literature and Industrial Applications
Key Synthesis Steps from Patent US4179569A
The patent outlines multi-step synthesis for piperidine derivatives, including :
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Hydrogenation: Pd/C-mediated reduction of intermediates under mild conditions (40°C, 1 atm H₂).
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Acid hydrolysis: Refluxing with sulfuric acid to cleave protective groups.
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Crystallization: Purification via solvent recrystallization (e.g., ethanol/water mixtures).
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